3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate
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Overview
Description
3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of tetrahydropyridines It is characterized by the presence of a trifluoromethanesulfonate group attached to the tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate typically involves the reaction of tetrahydropyridine derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulfonate ester. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction Reactions: The compound can undergo reduction to form tetrahydropyridine derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the trifluoromethanesulfonate group.
Oxidation Reactions: Pyridine derivatives.
Reduction Reactions: Reduced tetrahydropyridine derivatives.
Scientific Research Applications
3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate involves its interaction with nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The tetrahydropyridine ring can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5,6-Tetrahydropyridin-2-yl methanesulfonate
- 3,4,5,6-Tetrahydropyridin-2-yl tosylate
- 3,4,5,6-Tetrahydropyridin-2-yl trifluoroacetate
Uniqueness
3,4,5,6-Tetrahydropyridin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
CAS No. |
501073-51-4 |
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Molecular Formula |
C6H8F3NO3S |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridin-6-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H8F3NO3S/c7-6(8,9)14(11,12)13-5-3-1-2-4-10-5/h1-4H2 |
InChI Key |
MZHZBGDWRXXAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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